molecular formula C15H19N5O4S2 B2557084 2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide CAS No. 2097921-95-2

2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide

Cat. No. B2557084
CAS RN: 2097921-95-2
M. Wt: 397.47
InChI Key: XEGMCLSHNLGGNC-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide, also known as TAK-659, is a novel small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been dedicated to the synthesis of novel compounds with structural similarities to 2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide, exploring their chemical properties and potential biological activities. For instance, studies have reported the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors as anti-inflammatory and analgesic agents, indicating the chemical versatility of related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were evaluated for their COX-1/COX-2 inhibition, showcasing significant inhibitory activity and potential for therapeutic use.

Biological Activities

The exploration of biological activities includes studies on compounds with the thiadiazole moiety, aiming at understanding their pharmacological properties. For example, research on imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents reveals the scope of thiadiazole derivatives in medicinal chemistry (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Although these compounds did not show significant antisecretory activity, their cytoprotective properties highlighted the potential for drug development.

Photodynamic Therapy Applications

Another significant application area is photodynamic therapy (PDT), where derivatives of thiadiazoles are investigated for their potential as photosensitizers. The synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiadiazole groups have shown remarkable potential for PDT, attributed to their good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Research also encompasses the synthesis and evaluation of new pyridine derivatives for antimicrobial activity, where compounds related to this compound have been synthesized and tested against various bacterial and fungal strains. Such studies contribute to the development of new antimicrobial agents with potential clinical applications (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

2-methoxy-5-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S2/c1-24-13-3-2-11(8-12(13)15(16)21)26(22,23)19-10-4-6-20(7-5-10)14-9-17-25-18-14/h2-3,8-10,19H,4-7H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGMCLSHNLGGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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